molecular formula C14H17N3O B567505 Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- CAS No. 1253404-90-8

Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)-

Cat. No. B567505
M. Wt: 243.31
InChI Key: WJXIGEPHQFVWPE-OUKQBFOZSA-N
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Description

Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)-, also known as imidazole ketone erastin (IKE), is a small molecule that has been identified as a promising lead compound for the development of new cancer therapeutics. IKE has been shown to selectively induce ferroptosis, a form of programmed cell death, in cancer cells while sparing normal cells.

Mechanism Of Action

The mechanism of action of IKE involves the inhibition of system Xc-, a cystine/glutamate antiporter that is responsible for the uptake of cystine, a precursor for glutathione synthesis. Glutathione is an antioxidant that protects cells from oxidative stress. Inhibition of system Xc- leads to depletion of intracellular glutathione levels, resulting in increased lipid peroxidation and ferroptosis.

Biochemical And Physiological Effects

IKE has been shown to selectively induce ferroptosis in cancer cells while sparing normal cells. This selectivity is thought to be due to the higher dependence of cancer cells on system Xc- for survival. In addition to its anticancer effects, IKE has also been shown to have anti-inflammatory effects. IKE has been shown to inhibit the production of pro-inflammatory cytokines in macrophages.

Advantages And Limitations For Lab Experiments

One advantage of IKE is its selectivity for cancer cells. This makes it a promising lead compound for the development of new cancer therapeutics. However, one limitation of IKE is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development of IKE as a cancer therapeutic. One direction is the development of prodrugs of IKE that can improve its solubility and bioavailability. Another direction is the identification of biomarkers that can predict the sensitivity of cancer cells to IKE. This can help in the selection of patients who are most likely to benefit from IKE treatment. Finally, the combination of IKE with other cancer therapeutics, such as chemotherapy and immunotherapy, is an area of active research.

Synthesis Methods

The synthesis of IKE has been described in several publications. One method involves the reaction of 2-bromo-1-phenylethanone with 1-(3-aminopropyl)Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)- in the presence of potassium carbonate and N,N-dimethylformamide (DMF) to yield the intermediate 2-(1-(3-bromo-1-phenylpropan-1-yl)imidazol-4-yl)ethanamine. This intermediate is then reacted with 2-(1-(2-oxo-2-phenylethyl)imidazol-4-yl)acetonitrile in the presence of sodium hydride and DMF to yield IKE.

Scientific Research Applications

IKE has been extensively studied for its potential as a cancer therapeutic. Several studies have shown that IKE selectively induces ferroptosis in cancer cells while sparing normal cells. Ferroptosis is a form of programmed cell death that is characterized by the accumulation of lipid peroxides in the cell membrane. IKE has been shown to increase lipid peroxidation in cancer cells, leading to ferroptosis.

properties

IUPAC Name

2-[N-(3-imidazol-1-ylpropyl)-C-methylcarbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-12(13-5-2-3-6-14(13)18)16-7-4-9-17-10-8-15-11-17/h2-3,5-6,8,10-11,18H,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTHDSHMCWHVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCN1C=CN=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50889281
Record name Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50889281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)-

CAS RN

1253404-90-8
Record name 2-[1-[[3-(1H-Imidazol-1-yl)propyl]imino]ethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253404-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253404908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-[1-[[3-(1H-imidazol-1-yl)propyl]imino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50889281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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